

Early Research on 2-Bromolysergic Acid (BOL-148): A Technical Whitepaper

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromolysergic acid diethylamide (BOL-148), a derivative of lysergic acid diethylamide (LSD), has been a subject of scientific inquiry since its initial synthesis by Albert Hofmann and Franz Troxler in the 1950s.[1][2] Unlike its famous counterpart, BOL-148 is notable for its lack of hallucinogenic properties in humans at moderate to high doses.[1] This unique characteristic, combined with its interaction with serotonin receptors, has led to intermittent but persistent interest in its therapeutic potential. Early research sought to understand its pharmacology, primarily as a tool to investigate the mechanisms of LSD and serotonin in the central nervous system. More recently, there has been a resurgence of interest in BOL-148 for its potential therapeutic applications in conditions such as cluster headaches.[3][4] This technical guide provides an in-depth overview of the early research on BOL-148, focusing on its synthesis, pharmacology, and initial clinical observations, with a presentation of quantitative data, experimental protocols, and signaling pathway diagrams.

Core Data Chemical and Physical Properties



Property	Value
IUPAC Name	(6aR,9R)-5-bromo-N,N-diethyl-7-methyl- 4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9- carboxamide
Molecular Formula	C20H24BrN3O
Molar Mass	402.336 g·mol−1
CAS Number	478-84-2

Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of BOL-148 for various human serotonin receptors, as determined by early radioligand binding studies.

Receptor	Ki (nM)
5-HT2A	0.48
5-HT2B	8.56
5-HT2C	7.14
5-HT6	17.1
5-HT7	30.0

(Data sourced from Psychedelic Science Review)[2]

Experimental Protocols Synthesis of 2-Bromolysergic Acid Diethylamide (BOL148)

The initial synthesis of BOL-148 was described by Troxler and Hofmann in 1957.[2] A common early method involved the bromination of LSD.

Protocol:



- Reactants: Lysergic acid diethylamide (LSD) and N-bromosuccinimide.
- Solvent: Dioxane.
- Procedure: 25 grams of LSD were dissolved in 1.2 liters of dioxane. To this solution, 13.2 grams of N-bromosuccinimide dissolved in 400 mL of dioxane were added.
- Outcome: This reaction yielded 11 grams of crude BOL-148, which then required recrystallization for purification.[5]

It is important to note that this early synthesis method produced a mixture of stereoisomers.[3] Modern research, such as that on BETR-001, utilizes specific stereoisomers, highlighting the importance of stereochemistry for pharmacological activity.[3]

In Vitro Serotonin Receptor Antagonism Studies

Early in vitro studies aimed to characterize BOL-148's interaction with serotonin receptors, often using isolated tissue preparations.

Example Protocol: Guinea-Pig Ileum Peristaltic Reflex Assay

This assay was used to assess the effect of substances on serotonin-mediated physiological responses.

- Tissue Preparation: A segment of the guinea-pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
- Induction of Peristalsis: The peristaltic reflex is induced by increasing the intraluminal pressure or by the addition of serotonin (5-HT) to the organ bath.
- Drug Application: BOL-148 is added to the organ bath at various concentrations prior to the induction of peristalsis.
- Measurement: The contractions of the ileum are recorded using an isotonic transducer. The ability of BOL-148 to inhibit the peristaltic reflex induced by 5-HT is measured to determine its antagonistic activity.[6]



Early Human Clinical Studies

Early clinical studies with BOL-148 were primarily focused on its psychological effects (or lack thereof) and its ability to antagonize the effects of LSD.

Example Protocol: LSD Antagonism Study

- Participants: Healthy adult volunteers.
- Dosing:
 - Control: Administration of a placebo followed by a standard dose of LSD.
 - Experimental: Pre-treatment with a dose of BOL-148 (e.g., up to 20mg orally) followed by the administration of a standard dose of LSD.[7][8]
- Assessments:
 - Psychological Effects: Subjective reports of hallucinogenic experiences, alterations in perception, and mood changes were recorded.
 - Physiological Measures: Heart rate and blood pressure were monitored.
- Outcome: The primary outcome was the degree to which BOL-148 pre-treatment attenuated the subjective psychological effects of LSD.[2]

Signaling Pathways and Mechanisms of Action

Early research established BOL-148 as a serotonin receptor antagonist. [2] More recent investigations have refined this understanding, characterizing it as a biased partial agonist at the 5-HT2A receptor and an antagonist at the 5-HT2B receptor. [1] Its lack of hallucinogenic effects is attributed to its lower efficacy partial agonism at the 5-HT2A receptor compared to LSD and its weak recruitment of the β -arrestin2 signaling pathway. [1]

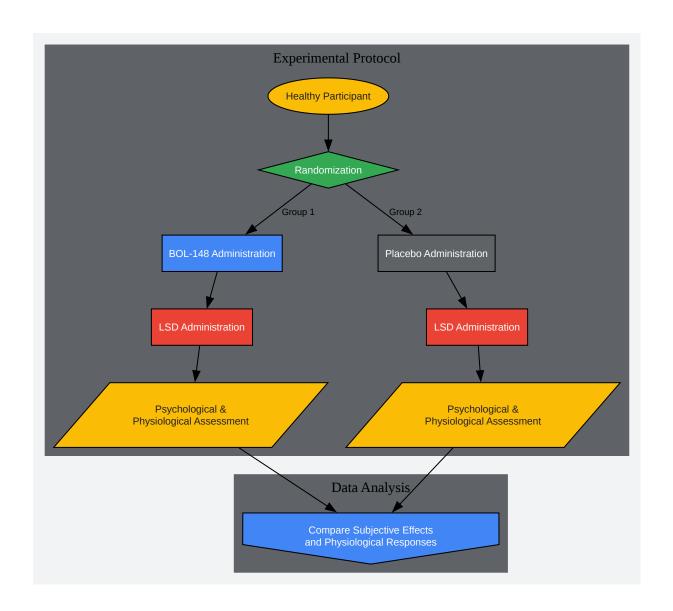
5-HT2A Receptor Signaling

The following diagram illustrates the canonical Gq-coupled signaling pathway of the 5-HT2A receptor, which BOL-148 modulates as a biased partial agonist.









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